1-Methylindole
Overview
Description
1-Methylindole is an organic compound with the chemical formula C₉H₉N. It is a derivative of indole, where a methyl group is attached to the nitrogen atom. This compound appears as a deep yellow viscous liquid with a very strong and unpleasant odor. It is known for its irritating and potentially toxic properties .
Mechanism of Action
Target of Action
1-Methylindole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known for their biologically active properties and are used in the treatment of various disorders, including cancer and microbial infections . .
Mode of Action
Indole compounds, in general, are known to interact with various cellular targets and induce changes in cell physiology . For instance, some indole compounds have been reported to induce apoptosis in cancer cells through the inhibition of several pro-survival pathways .
Biochemical Pathways
Indole compounds, including this compound, are produced from tryptophan by tryptophanase in many bacterial species . The detailed mechanisms of action of anticancer and chemosensitizing properties of indole compounds were briefed in Fig. 6. I3C and its dimmer DIM, induce apoptosis through inhibition of several pro-survival pathways . .
Result of Action
Indole compounds, in general, are known to have various biologically vital properties . They play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .
Biochemical Analysis
Cellular Effects
Indole derivatives, a group to which 1-Methylindole belongs, play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer cells and microbes
Molecular Mechanism
It undergoes Au (III)/TPPMS-catalyzed benzylation reaction with benzhydryl and benzylic alcohols
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on a planar and rigid glass-former, this compound, found an unusual secondary relaxation unrelated in its dynamic properties to the structural α-relaxation
Metabolic Pathways
This compound is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
1-Methylindole can be synthesized through several methods:
From Indole: One common method involves the methylation of indole. Another approach uses methyl p-toluenesulfonate and anhydrous sodium carbonate in boiling xylene.
From Pyruvic Acid: Another method involves the reaction of the as-methylphenylhydrazone of pyruvic acid with sodium amide or sodium hydride.
Industrial Production: Industrially, this compound can be produced by the action of methyl sulfate on indole that has been treated with sodium amide in liquid ammonia.
Chemical Reactions Analysis
1-Methylindole undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different derivatives.
Common Reagents and Conditions: Typical reagents include methyl iodide, sodium hydride, methyl p-toluenesulfonate, and anhydrous sodium carbonate.
Scientific Research Applications
1-Methylindole has several applications in scientific research:
Comparison with Similar Compounds
1-Methylindole can be compared with other methylindole derivatives:
2-Methylindole: Similar in structure but with the methyl group attached to the second carbon atom of the indole ring.
3-Methylindole:
5-Methylindole: Another derivative with the methyl group on the fifth carbon atom.
7-Methylindole: Features the methyl group on the seventh carbon atom.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.
Properties
IUPAC Name |
1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHMMGNCXNXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060534 | |
Record name | 1H-Indole, 1-methyl- | |
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Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a stench; [Alfa Aesar MSDS] | |
Record name | 1-Methylindole | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | 1-Methylindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
603-76-9 | |
Record name | 1-Methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLINDOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212534 | |
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Record name | 1H-Indole, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 1-methyl- | |
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Record name | 1-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.143 | |
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Record name | 1-METHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H698ROJ5F | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1-Methylindole is C9H9N, and its molecular weight is 131.17 g/mol.
A: this compound can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass spectrometry. Researchers have utilized these techniques to elucidate the structure of this compound and its derivatives. [, , , , , ]
A: The methyl group at the 1-position significantly affects the reactivity of this compound compared to indole. For instance, lithiation of tricarbonyl(η6-1-methylindole)chromium(0) occurs at the C-2 position, while tricarbonyl(η6-1-methyl-2-trimethylsilylindole)chromium(0) undergoes lithiation predominantly at the C-7 position. []
A: Yes, this compound can participate in electrophilic substitution reactions. For example, it reacts with methyl propiolate in the presence of K-10 montmorillonite clay, leading to the formation of methyl 3,3-bis(1-methyl-1H-indol-2-yl)propanoate. []
A: The 2-position of this compound is susceptible to various transformations. For instance, it undergoes palladium-catalyzed cross-coupling with 2-(bromoethenyl)arenes to yield 2-(2-arylethenyl)-1-methylindoles. [] Additionally, this compound reacts with arenesulfonyl azides, primarily forming 2-arylsulfonylimino-1-methylindolines. []
A: this compound serves as a valuable building block for synthesizing various heterocyclic compounds. For example, it has been employed in the synthesis of pyridazino[4,5-b]indole derivatives and [, ]diazepinoindole derivatives. [, ]
A: Yes, a novel linker based on polystyrene-bound ethoxymethyl (PEOM) chloride has been developed, enabling the solid-phase synthesis of substituted 1-methyl-1H-indoles. This linker exhibits stability under strong basic conditions and allows for diverse chemical transformations. []
A: Yes, certain this compound derivatives exhibit promising biological activities. For instance, some derivatives have shown significant platelet antiaggregating and hypotensive activity. [] Additionally, researchers are exploring the potential of this compound-based compounds as antioxidants, with some derivatives demonstrating higher antioxidant activity than melatonin. []
A: The diverse reactivity and biological activities of this compound derivatives make them attractive targets for medicinal chemistry research. They hold promise for developing novel therapeutics for treating diseases associated with oxidative stress, cardiovascular diseases, and potentially even cancer. [, ]
A: Computational studies, such as density functional theory (DFT) calculations, have been employed to investigate the structural features and energetics of this compound derivatives. These studies provide valuable insights into their properties and guide the design of novel compounds with improved activity and selectivity. [, , ]
A: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on the biological activity of this compound derivatives. For example, the presence and position of halogen atoms have been shown to significantly affect the antioxidant activity of certain derivatives. []
A: While this Q&A focuses on the scientific aspects and avoids medical information, it's important to acknowledge that toxicity is a crucial aspect of drug development. Researchers have conducted toxicological studies on this compound derivatives to assess their safety profiles. []
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